molecular formula C7H4Br2O2 B12611745 2-Bromo-5-(bromomethyl)cyclohexa-2,5-diene-1,4-dione CAS No. 649746-16-7

2-Bromo-5-(bromomethyl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B12611745
CAS No.: 649746-16-7
M. Wt: 279.91 g/mol
InChI Key: JAUIMFIXXSDHNA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(bromomethyl)cyclohexa-2,5-diene-1,4-dione typically involves the bromination of cyclohexa-2,5-diene-1,4-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(bromomethyl)cyclohexa-2,5-diene-1,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex quinones.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized quinones, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

2-Bromo-5-(bromomethyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(bromomethyl)cyclohexa-2,5-diene-1,4-dione involves its ability to undergo redox reactions. In biological systems, it can participate in electron transfer processes, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or apoptosis. The compound’s bromine atoms also make it a good electrophile, allowing it to react with nucleophiles in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexa-2,5-diene-1,4-dione: The parent compound without bromine substitutions.

    2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: A derivative with methoxy and hexyl groups.

    2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: Another derivative with hydroxy and methoxy groups.

Uniqueness

2-Bromo-5-(bromomethyl)cyclohexa-2,5-diene-1,4-dione is unique due to its dual bromine substitutions, which enhance its reactivity and potential applications. The presence of bromine atoms makes it a versatile intermediate for further chemical modifications, allowing for the synthesis of a wide range of derivatives with diverse properties and applications.

Properties

CAS No.

649746-16-7

Molecular Formula

C7H4Br2O2

Molecular Weight

279.91 g/mol

IUPAC Name

2-bromo-5-(bromomethyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C7H4Br2O2/c8-3-4-1-7(11)5(9)2-6(4)10/h1-2H,3H2

InChI Key

JAUIMFIXXSDHNA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C=C(C1=O)Br)CBr

Origin of Product

United States

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